2-Bromophenylthiocyanate

Overview

Description

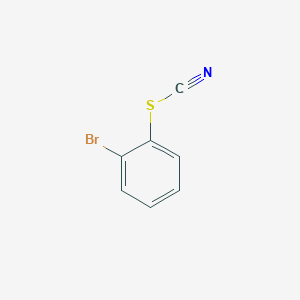

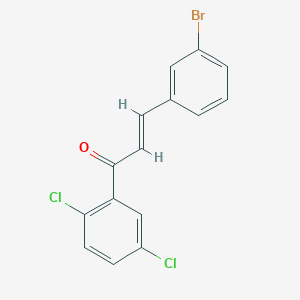

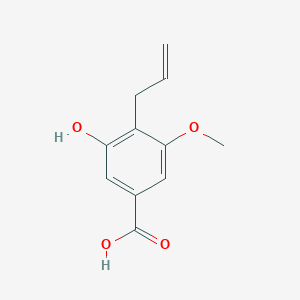

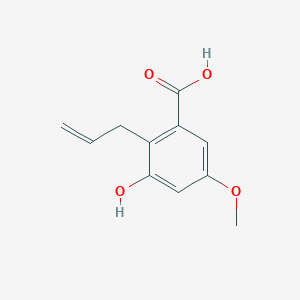

2-Bromophenylthiocyanate is an organic compound with the molecular formula BrC6H4NCS . It is a derivative of phenyl isothiocyanate, where one of the hydrogen atoms on the phenyl ring is replaced by a bromine atom .

Synthesis Analysis

The synthesis of isothiocyanates, such as 2-Bromophenylthiocyanate, typically involves an in situ generation of a dithiocarbamate salt from the amine substrate by reacting with CS2. This is followed by elimination to form the isothiocyanate product with cyanuric acid as the desulfurylation reagent .

Molecular Structure Analysis

The molecular structure of 2-Bromophenylthiocyanate consists of a phenyl ring (C6H4) attached to a bromine atom (Br) and an isothiocyanate group (NCS). The structure can be represented by the linear formula BrC6H4NCS .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromophenylthiocyanate include its molecular weight (214.08 g/mol), its linear formula (BrC6H4NCS), and its physical state (liquid). It has a refractive index of 1.6843 and a density of 1.591 g/mL at 25 °C .

Scientific Research Applications

Bioactivity and Anti-Inflammatory Potential

2-Bromophenylthiocyanate derivatives have been studied for their bioactivity, particularly in the context of anti-inflammatory applications. Research has shown that some derivatives can act as potent inhibitors of cyclooxygenase-2 (COX-2), inducible NO synthase (iNOS), and intercellular adhesion molecule-1 (ICAM-1) expression in human keratinocytes. This suggests potential for these compounds as novel classes of anti-inflammatory agents (Barone et al., 2015).

Role in Edman Degradation

p-Bromophenylisothiocyanate, closely related to 2-bromophenylthiocyanate, is noted for its suitability in Edman degradation of peptide chains. This compound aids in the identification and quantitation of peptides, owing to its specific mass spectral properties and the ease of synthesis (Schneider & Tschesche, 1976).

Anti-Proliferative Effects in Cancer Research

In the realm of cancer research, derivatives of isothiocyanates, which include compounds related to 2-bromophenylthiocyanate, have been explored for their anti-proliferative effects. Studies on benzyl and phenethyl isothiocyanates, for example, have shown potential in inhibiting cancer cell proliferation by activating the G(2)/M DNA damage checkpoint (Visanji et al., 2004).

Synthesis of Quinazoline Derivatives

2-Bromophenyl isothiocyanates have been used in the synthesis of 3-arylquinazoline-2,4(1H,3H)-dithiones, demonstrating their utility in organic synthesis. This process involves a one-pot method that has implications for the development of pharmaceuticals and other organic compounds (Kobayashi et al., 2011).

Potential in Disease Prevention and Health

Isothiocyanates, which include compounds structurally similar to 2-bromophenylthiocyanate, have been studied for their roles in disease prevention and health improvement. These compounds are present in vegetables like broccoli and have been linked to protective effects against carcinogenesis, cardiovascular diseases, and neurological disorders (Dinkova-Kostova & Kostov, 2012).

Clinical Trials and Human Health

Further clinical trials have explored the use of isothiocyanates in human populations, testing their effects against various diseases, including cancer and autism. These studies point towards the potential of incorporating these compounds, or preparations derived from their source plants, in larger disease mitigation efforts (Palliyaguru et al., 2018).

properties

IUPAC Name |

(2-bromophenyl) thiocyanate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNS/c8-6-3-1-2-4-7(6)10-5-9/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGLCJPXYKGCEIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromophenylthiocyanate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-a]pyrimidin-7(8h)-one](/img/structure/B3271909.png)

![2-Phenyl-2-[(propan-2-yl)amino]acetic acid](/img/structure/B3271932.png)

![2,3,4,5,6-pentafluoro-N-({1-[(pentafluorophenyl)carbonyl]piperidin-4-yl}methyl)benzamide](/img/structure/B3271937.png)

![Pentanoic acid, 4-[(4-hydroxyphenyl)methyl]phenyl ester](/img/structure/B3271944.png)